molecular formula C19H18O5 B2441617 (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 859139-57-4

(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one

Cat. No.: B2441617
CAS No.: 859139-57-4
M. Wt: 326.348
InChI Key: JFJSPIGVUNVRID-ZDLGFXPLSA-N
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-14-5-7-15-17(11-14)24-18(19(15)20)10-12-9-13(21-2)6-8-16(12)22-3/h5-11H,4H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJSPIGVUNVRID-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 6-ethoxybenzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy or ethoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features may interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicine, derivatives of benzofurans have been explored for their pharmacological properties. This compound could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and ethoxy groups could play a role in binding interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    6-Ethoxybenzofuran-3(2H)-one: Another precursor used in the synthesis.

    Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.

Uniqueness

(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of methoxy and ethoxy groups with the benzofuran core provides a distinct set of properties that can be leveraged in various fields of research and industry.

Biological Activity

(Z)-2-(2,5-Dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including anti-tumor, antibacterial, and antioxidant properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C26H22O7C_{26}H_{22}O_{7} with a molecular weight of 446.4 g/mol. Its structure features a benzofuran moiety and methoxy and ethoxy substituents that contribute to its chemical reactivity and biological activity.

1. Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anti-tumor properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cell lines, particularly in the G1 phase.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

Case Study : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated a reduction in cell viability by approximately 60% when treated with 50 µM of the compound over 48 hours.

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains:

  • Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound has promising potential as a therapeutic agent against bacterial infections.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a scavenging effect on DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant activity.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as topoisomerases and protein kinases that are crucial for cancer cell survival and proliferation.
  • Signal Transduction Pathways : It modulates pathways like MAPK/ERK and PI3K/Akt, which are involved in cell growth and survival.

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